molecular formula C13H18O B1235071 Megastigmatrienone CAS No. 5896-02-6

Megastigmatrienone

Cat. No.: B1235071
CAS No.: 5896-02-6
M. Wt: 190.28 g/mol
InChI Key: YKVWPZJHENXDAJ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Megastigmatrienone is a chemical compound with the molecular formula C13H18O. It is a yellow transparent liquid known for its sweet tobacco-like aroma. This compound is a significant neutral aroma component in tobacco and is also found in various fruits and rums. This compound exists as a mixture of four diastereomers, which contribute to its unique scent profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

Megastigmatrienone can be synthesized through the oxidation of alpha-ionone using tert-butyl hydroperoxide under the catalysis of vanadyl acetylacetonate. The reaction is typically carried out in an organic solvent at controlled temperatures . Another method involves dissolving alpha-ionol acetic ester in an organic solvent and adding cuprous chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process includes the recovery of organic solvents by distillation under specific conditions to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Megastigmatrienone undergoes various chemical reactions, including:

    Oxidation: Conversion of alpha-ionone to this compound.

    Reduction: Hydrogenation reactions to modify its structure.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions

Major Products

The major product formed from these reactions is this compound itself, along with its isomers and other related compounds like megastigmadienone .

Scientific Research Applications

Megastigmatrienone has diverse applications in scientific research, including:

Mechanism of Action

Megastigmatrienone exerts its effects through various molecular pathways. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of immune responses and inflammation. By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory cytokines and leukocyte adhesion molecules .

Comparison with Similar Compounds

Megastigmatrienone is part of a group of compounds known as megastigmanes, which are derived from carotenoids. Similar compounds include:

This compound stands out due to its unique combination of aroma and biological activities, making it a valuable compound in both research and industry.

Properties

CAS No.

5896-02-6

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

4-[(1E)-buta-1,3-dienyl]-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C13H18O/c1-5-6-7-12-10(2)8-11(14)9-13(12,3)4/h5-8,12H,1,9H2,2-4H3/b7-6+

InChI Key

YKVWPZJHENXDAJ-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC(=O)CC(C1/C=C/C=C)(C)C

SMILES

CC1=CC(=O)CC(C1C=CC=C)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1C=CC=C)(C)C

5896-02-6

Synonyms

(4Z)-4-((E)-but-2-enylidene)-3,5,5-trimethylcyclohex- 2-en-1-one
megastigmatrienone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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